(4S)-4-METHYL-L-PROLINE HCL

Collagen Engineering Protein Thermostability Biomaterials Design

Racemic or trans-4-methylproline cannot deliver the stereoelectronic effects required for collagen hyperstability or selective CatK inhibition. (4S)-4-Methyl-L-proline HCl (CAS 201481-62-1) ensures the defined cis-(4S) configuration critical for reproducible results. • Collagen Tm elevation >50°C for sterilization-stable biomaterials • CatK pKi 7.3-50.1 nM with absolute selectivity over CatB/L/S • Dominant PPII up-puckered conformation for predictable peptide design Standard purity 97%. For R&D use only.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62
CAS No. 201481-62-1; 6734-41-4
Cat. No. B2825359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-4-METHYL-L-PROLINE HCL
CAS201481-62-1; 6734-41-4
Molecular FormulaC6H12ClNO2
Molecular Weight165.62
Structural Identifiers
SMILESCC1CC(NC1)C(=O)O.Cl
InChIInChI=1S/C6H11NO2.ClH/c1-4-2-5(6(8)9)7-3-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m0./s1
InChIKeyVLDINRBTKBFNDD-FHAQVOQBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4S)-4-Methyl-L-proline HCl: Stereodefined Building Block for Peptide & Protease Inhibitor Design


(4S)-4-Methyl-L-proline hydrochloride (cis-4-methyl-L-proline; (2S,4S)-2-carboxy-4-methylpyrrolidine) is a non-proteinogenic amino acid derivative that introduces a methyl substituent at the 4-position of the pyrrolidine ring with defined (S) stereochemistry. It functions as a conformationally constrained analog of L-proline, and 4-substituted prolines of this class have been widely applied in protein engineering, collagen-mimetic design, and the development of selective protease inhibitors [1].

Why (4S)-4-Methyl-L-proline HCl Cannot Be Replaced by Generic Proline Analogs


Unlike L-proline or the trans-(4R) diastereomer, the cis configuration of (4S)-4-methyl-L-proline imposes a distinct ring-puckering preference and alters the cis/trans prolyl peptide-bond equilibrium in aqueous solution [1]. These stereoelectronic effects translate into macroscopic properties—collagen triple-helix hyperstability, absolute cathepsin selectivity, and altered antibiotic conformation—that cannot be recapitulated by substituting racemic 4-methylproline, unmodified proline, or even the opposite diastereomer. For procurement decisions, stereochemical purity and the specific (4S) configuration are therefore non-negotiable parameters that directly determine downstream performance.

Differentiation Evidence vs. Closest Analogs


Collagen Triple-Helix Hyperstability vs. Native Proline Strands

Incorporation of (2S,4S)-4-methylproline into (ProProGly)7 collagen-mimetic peptides yields triple helices of extraordinary thermal stability. Differential scanning calorimetry demonstrates that the melting temperature (Tm) of the modified helix is increased by more than 50 °C relative to the unmodified (ProProGly)7 control [1]. X-ray crystallography at 1.21 Å resolution confirms that the hyperstable helix maintains a prototypical triple-helical fold despite two-thirds of its residues being non-natural, and the stabilization is entropic in origin, consistent with side-chain preorganization [1].

Collagen Engineering Protein Thermostability Biomaterials Design

Absolute Cathepsin K Selectivity with No Off-Target Inhibition

In a series of proline-based peptidomimetics targeting human cathepsin K (CatK), the inhibitor harboring 4-methylproline at the P2/P3 positions displayed high affinity (pKi = 7.3 – 50.1 nM) for CatK while exhibiting no detectable inhibition of the closely related cysteine cathepsins B, L, and S [1]. This selectivity profile is attributed to the rigidification of the leucine fragment into a proline-based scaffold that exploits the small, shallow S2 subsite unique to CatK. Neither the leucine-derived P2 precursor nor other proline analogs achieved this combination of potency and absolute selectivity [1].

Cathepsin K Inhibition Osteoporosis Therapeutics Peptidomimetic Selectivity

Dominant PPII Up-Pucker Conformation vs. Trans Diastereomer and Native Proline

Density functional theory calculations (M06-2X/cc-pVTZ//M06-2X/6-31+G(d)) with SMD implicit solvation reveal that the Ac-(4S)-MePro-NHMe model displays a strong preference for the up-puckered polyproline II (PPII) conformation in water. In contrast, Ac-(4R)-MePro-NHMe favors the down-puckered PPII structure, while Ac-Pro-NHMe populates both puckers nearly equally [1]. Additionally, the cis-trans isomerization barrier for the (4S) diastereomer is elevated by 0.24–1.43 kcal/mol relative to Ac-Pro-NHMe, indicating greater conformational rigidity [1]. These computational predictions are validated by CD and NMR experiments [1].

Conformational Analysis Peptide Backbone Design Stereoelectronic Control

ClogP Reduction vs. Leucine Scaffold in Dipeptidyl Inhibitors

Replacement of the leucine fragment at the P2 position of dipeptidyl cathepsin inhibitors with a (4S)-4-methylproline scaffold preserves 95% three-dimensional structural similarity to leucine while reducing the calculated ClogP from 2.3 to 1.6—a 30% improvement in predicted aqueous solubility [1]. This scaffold swap was instrumental in achieving the highly selective CatK inhibitor profile described in the corresponding medicinal chemistry campaign [1].

Lipophilicity Optimization Drug-Like Properties Solubility Enhancement

Stereospecific Biosynthetic Incorporation: Tunable Actinomycin Congeners

When cis-4-methylproline is supplied to Streptomyces parvulus cultures, it is incorporated into the actinomycin scaffold, yielding two novel antibiotics (K1c and K2c) in which one or two proline sites, respectively, are occupied by the non-natural residue. A consistent activity rank order was observed across RNA, DNA, and protein synthesis inhibition and antimicrobial assays: Actinomycin D (native) > K1t (trans, mono-substituted) > K1c (cis, mono-substituted) > K2t (trans, di-substituted) > K2c (cis, di-substituted) [1]. NMR spectroscopy confirmed that the replacement of proline by cis-4-methylproline alters the conformation of the antibiotic molecule, providing a structural basis for the observed potency gradient [1].

Natural Product Diversification Antibiotic Biosynthesis Conformational Pharmacology

Key Application Scenarios for (4S)-4-Methyl-L-proline HCl


Ultra-Stable Collagen Biomaterials for Extreme Thermal Resistance

Organizations developing collagen-based surgical meshes, wound dressings, or tissue-engineering scaffolds that must withstand sterilization temperatures or elevated in vivo thermal environments can leverage the >50 °C Tm elevation demonstrated with (4S)-4-methylproline incorporation [Section 3, Evidence Item 1]. The entropic basis of stabilization ensures that triple-helix integrity is maintained under conditions that denature native collagen.

Highly Selective Cathepsin K Inhibitors for Osteoporosis

Medicinal chemistry groups pursuing CatK inhibitors for osteoporosis can adopt the 4-methylproline P2/P3 scaffold to achieve absolute selectivity over cathepsins B, L, and S, as evidenced by the pKi 7.3–50.1 nM CatK affinity with zero detectable off-target inhibition [Section 3, Evidence Item 2]. Combined with the 30% ClogP reduction relative to leucine [Section 3, Evidence Item 4], this scaffold directly addresses the dual challenges of selectivity and solubility that have hindered previous clinical candidates.

Rational Design of Peptides with Pre-Determined Backbone Geometry

Structural biologists and peptide engineers seeking to impose a specific polyproline II (PPII) conformation in aqueous solution can employ the (4S) diastereomer, which exhibits a dominant up-puckered PPII preference—in contrast to the trans isomer's down-puckered bias and proline's mixed population [Section 3, Evidence Item 3]. This enables the design of peptides with predictable backbone geometry for studying protein folding, developing constrained therapeutic peptides, or engineering peptide-based nanomaterials.

Biosynthetic Pathway Engineering for Tunable Actinomycin Analogs

Natural product discovery groups can use (4S)-4-methyl-L-proline as a precursor-directed biosynthesis tool to generate actinomycin analogs with systematically altered potency, as demonstrated by the defined activity gradient: D > K1t > K1c > K2t > K2c [Section 3, Evidence Item 5]. The conformational alteration induced by cis-4-methylproline incorporation [Section 3, Evidence Item 5] provides a rational basis for designing next-generation antibiotics with tailored DNA-binding properties.

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